molecular formula C18H18FNO3S B11402689 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)benzamide

Cat. No.: B11402689
M. Wt: 347.4 g/mol
InChI Key: XKHZXFREFCSSOT-UHFFFAOYSA-N
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Description

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)benzamide: is a complex organic compound with a unique structure. Let’s break it down:

  • This compound may have interesting properties due to its combination of aromatic and heterocyclic moieties.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. we can speculate on potential approaches based on known reactions.
    • One possible route could involve coupling a fluorobenzylamine with a tetrahydrothiophene derivative, followed by amide formation with benzoic acid.
    • Industrial production methods would likely involve optimization of these steps for efficiency and scalability.
  • Chemical Reactions Analysis

      Oxidation: The tetrahydrothiophene ring could undergo oxidation to form the corresponding sulfoxide or sulfone.

      Reduction: Reduction of the carbonyl group in the benzamide could yield the corresponding alcohol.

      Substitution: The fluorobenzyl group may participate in electrophilic aromatic substitution reactions.

      Common Reagents and Conditions: These would depend on the specific reaction. For example

      Major Products: The sulfoxide/sulfone, reduced product, and substituted derivatives would be significant.

  • Scientific Research Applications

      Chemistry: Investigating the reactivity of this compound and its derivatives.

      Biology: Studying its interactions with biological macromolecules (enzymes, receptors, etc.).

      Medicine: Exploring potential pharmaceutical applications (e.g., as an anticancer agent or enzyme inhibitor).

      Industry: Developing new materials or catalysts based on its structure.

  • Mechanism of Action

    • The mechanism likely involves interactions with specific molecular targets. For example:
      • Binding to a receptor or enzyme active site.
      • Modulating cellular signaling pathways.
    • Further research would be needed to elucidate the precise mechanism.
  • Comparison with Similar Compounds

    • Unfortunately, without specific examples of similar compounds, I cannot provide a direct comparison. we can explore related structures in the literature.

    : Example reference. : Another reference. : Yet another reference.

    Properties

    Molecular Formula

    C18H18FNO3S

    Molecular Weight

    347.4 g/mol

    IUPAC Name

    N-(1,1-dioxothiolan-3-yl)-N-[(3-fluorophenyl)methyl]benzamide

    InChI

    InChI=1S/C18H18FNO3S/c19-16-8-4-5-14(11-16)12-20(17-9-10-24(22,23)13-17)18(21)15-6-2-1-3-7-15/h1-8,11,17H,9-10,12-13H2

    InChI Key

    XKHZXFREFCSSOT-UHFFFAOYSA-N

    Canonical SMILES

    C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)F)C(=O)C3=CC=CC=C3

    Origin of Product

    United States

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